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molecular formula C8H8ClNO3 B8799655 Methyl 3-chloro-5-methoxypicolinate

Methyl 3-chloro-5-methoxypicolinate

Cat. No. B8799655
M. Wt: 201.61 g/mol
InChI Key: IDRRUGLMXSICRS-UHFFFAOYSA-N
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Patent
US09296734B2

Procedure details

Using an analogous reaction to that described for Intermediate 5, step 2 methyl 3-chloro-5-methoxypicolinate was converted to the title compound. MS m/z=188 (M+H).
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)COC1C(C(N)=O)=NC=CC=1.[Cl:16][C:17]1[C:18]([C:25]([O:27]C)=[O:26])=[N:19][CH:20]=[C:21]([O:23][CH3:24])[CH:22]=1>>[Cl:16][C:17]1[C:18]([C:25]([OH:27])=[O:26])=[N:19][CH:20]=[C:21]([O:23][CH3:24])[CH:22]=1

Inputs

Step One
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC=1C(=NC=CC1)C(=O)N)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=C(C1)OC)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an analogous reaction to

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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